(2S)-2-amino-3-(dimethylamino)propan-1-ol
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Overview
Description
(2S)-2-amino-3-(dimethylamino)propan-1-ol is a chemical compound classified as an amino alcohol. It is known for its high boiling point and is used in various scientific and industrial applications. This compound is also recognized for its role as a potent protector against certain cytotoxic agents and as an inhibitor of choline uptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylamino)propan-1-ol typically involves the reaction of dimethylamine with an appropriate epoxide or halohydrin. One common method is the reaction of dimethylamine with glycidol under controlled conditions to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amino alcohols, oxides, and reduced amine derivatives .
Scientific Research Applications
(2S)-2-amino-3-(dimethylamino)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(dimethylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. It inhibits choline uptake by binding to specific transporters, thereby affecting cellular processes that rely on choline. Additionally, its protective effects against cytotoxic agents are attributed to its ability to neutralize reactive intermediates and prevent cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 1-dimethylamino-2-propanol
- 2-dimethylaminoethanol
- 3-dimethylamino-1-propanol
- 2-(diethylamino)ethanol
- 2-dimethylamino-2-methylpropanol
Uniqueness
(2S)-2-amino-3-(dimethylamino)propan-1-ol is unique due to its specific stereochemistry and its dual functionality as both an amino alcohol and a dimethylamino compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C5H14N2O |
---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
InChI Key |
STUCHZYFEVRKGI-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C[C@@H](CO)N |
Canonical SMILES |
CN(C)CC(CO)N |
Origin of Product |
United States |
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